Atorvastatin Diepoxide Calcium Salt
CAS No.:
Cat. No.: VC0207866
Molecular Formula: C₆₆H₆₈CaF₂N₄O₁₄
Molecular Weight: 1219.34
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₄ |
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Molecular Weight | 1219.34 |
Introduction
Chemical Identification and Properties
Atorvastatin Diepoxide Calcium Salt is a derivative of atorvastatin, the widely prescribed cholesterol-lowering medication. The compound is characterized by a specific molecular structure featuring a calcium salt component that affects its solubility and pharmacological properties .
Basic Identification Parameters
The compound can be identified through several key parameters as outlined in Table 1.
Table 1: Identification Parameters of Atorvastatin Diepoxide Calcium Salt
Parameter | Value |
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CAS Number | 887470-43-1 |
Molecular Formula | C33H34FN2O7 · 1/2 Ca |
Molecular Weight | 609.04 g/mol |
Parent Drug | Atorvastatin |
Sources indicate some variation in the reported molecular weight, with some listing it as 589.63 + 20.04 g/mol, reflecting the molecular mass of the organic component plus the contribution from the calcium ion .
Chemical Structure and Nomenclature
The IUPAC name for this compound is 7-[N-Phenyl-2-[4-(4-fluorophenyl]-6-methylethyl]-3,7-dioxa-5-azatricyclo [4.1.0.02,4]-4-[{phenylamino}carboxamiide]-(3R,5R)-3,5-dihydroxyheptanoic Acid Calcium Salt . This extensive nomenclature reflects the complex structure of the molecule, which includes multiple ring systems and functional groups.
The compound is also known by several synonyms, including:
The chemical structure can be represented by the SMILES notation:
O=C(NC1=CC=CC=C1)C2(O3)C3(C(C)C)N(CCC@@HCC@@HCC([O-])=O)C4(C5=CC=C(F)C=C5)C2(O4)C6=CC=CC=C6.[. 1/2 Ca++]
Pharmacological Properties
Atorvastatin Diepoxide Calcium Salt exhibits important pharmacological properties that determine its effectiveness as a therapeutic agent and its behavior within biological systems.
Pharmacokinetics
The compound demonstrates specific pharmacokinetic characteristics that influence its clinical application, as detailed in Table 2.
Table 2: Pharmacokinetic Properties of Atorvastatin Diepoxide Calcium Salt
Property | Value/Description |
---|---|
Absorption | Rapid after oral administration |
Peak Plasma Concentration | Reached at 1-2 hours |
Bioavailability | Low (14%) due to extensive first-pass metabolism |
These pharmacokinetic properties are similar to those of the parent compound, atorvastatin calcium, though specific differences may exist due to the structural modifications in the diepoxide form .
Mechanism of Action
This mechanism is consistent with that of other statin medications, though the specific structural features of the diepoxide form may confer unique pharmacodynamic properties. The compound helps prevent cholesterol buildup in arteries, thereby reducing the risk of cardiovascular events .
Clinical Applications
The clinical utility of Atorvastatin Diepoxide Calcium Salt stems from its effectiveness in managing lipid disorders and reducing cardiovascular risk.
Therapeutic Uses
Atorvastatin Diepoxide Calcium Salt is primarily used in the management of hyperlipidemia and cardiovascular diseases. Its application extends to:
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Treatment of elevated total cholesterol, LDL cholesterol, apolipoprotein B, and triglyceride levels
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Increasing HDL cholesterol in patients with primary hyperlipidemia and mixed dyslipidemia
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Reducing the risk of cardiovascular events in patients with multiple risk factors
These applications mirror those of atorvastatin calcium, though specific indications for the diepoxide form may vary based on its unique pharmacological profile.
Pharmaceutical Quality and Manufacturing
Quality Parameters
Pharmaceutical manufacturers employ rigorous quality control processes to ensure the purity and consistency of Atorvastatin Diepoxide Calcium Salt. This includes detailed characterization techniques to identify and eliminate undesired impurities that could potentially compromise research integrity or patient safety .
Manufacturing Process
The production of Atorvastatin Diepoxide Calcium Salt involves specific chemical processes that must be carefully controlled to ensure quality and consistency. While detailed manufacturing procedures are often proprietary, general approaches may include:
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Deketalization processes using inorganic acids such as hydrochloric, hydrobromic, sulphuric, phosphoric, or nitric acids
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Hydrolysis with alkali metal hydroxides such as sodium hydroxide, potassium hydroxide, or lithium hydroxide
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Purification through washing with water-immiscible or slightly water-miscible solvents
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Drying under controlled conditions to achieve the desired crystalline or amorphous form
The pH of the solution of alkali metal salt of atorvastatin may be lowered to about 7.8 to 8.2 with an acid before addition of the calcium salt to facilitate precipitation of the calcium salt form .
Market Analysis and Future Prospects
Current Market Status
The Atorvastatin Diepoxide Calcium Salt market demonstrates significant commercial potential within the pharmaceutical sector. According to market research, the North American market for this compound recorded a noteworthy size in 2023 and is expected to witness substantial expansion by 2032 .
Growth Projections
Market forecasts indicate that the Atorvastatin Diepoxide Calcium Salt market is expected to grow at a Compound Annual Growth Rate (CAGR) of 4.1% during the forecast period from 2024 to 2032 . This growth is driven by several factors:
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Increasing prevalence of cholesterol-related disorders
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Rising aging population
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Growing awareness about cardiovascular health
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Advancements in pharmaceutical formulations
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Introduction of novel delivery mechanisms
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Rising demand for cost-effective generics
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Ongoing research activities focused on developing additional therapeutic applications
These trends suggest a positive outlook for the compound's commercial prospects and continued relevance in pharmaceutical development.
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